molecular formula C12H26O2 B3052460 1,4-Dibutoxybutane CAS No. 4161-40-4

1,4-Dibutoxybutane

Cat. No. B3052460
CAS RN: 4161-40-4
M. Wt: 202.33 g/mol
InChI Key: RWRVHUGUGAVJTL-UHFFFAOYSA-N
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Description

Synthesis Analysis

1,4-Dibutoxybutane can be synthesized through the acetalization reaction between 1,4-butanediol and butanal . The reaction proceeds under mild conditions, typically using a suitable acid catalyst. The product is then purified and characterized by techniques such as NMR spectroscopy .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis from Butanol : 1,4-Dibutoxybutane can be synthesized from n-butanol using a Cr/Activated Carbon catalyst. This process involves temperature optimization and control of alcohol flow rates, yielding significant quantities of the compound (Falah et al., 2020).

  • Utilization in Fuel Blending : The compound has been evaluated as a potential blending component for petroleum diesel fuel. Studies reveal that it forms a homogeneous mixture with diesel fuel, enhancing ignition quality and lubricity without compromising cold flow quality (Yoeswono et al., 2016).

Catalysis and Chemical Reactions

  • Catalytic Activity in Synthesis : Investigations into its synthesis using Mn/AC (Manganese/Activated Carbon) catalysts have shown promising catalytic activities, with temperature and contact time playing crucial roles in optimizing the conversion of 1-butanol to 1,4-Dibutoxybutane (Yoeswono et al., 2016).

Biological Applications

  • Growth Promotion in Chicken Muscle Cells : Dibutoxybutane has been identified as a growth promoter in chicken muscle cells, where it accelerates muscle growth and suppresses protein degradation. This effect is attributed to a decrease in the mRNA levels of muscle-specific E3 ubiquitin ligases (Kamizono et al., 2013).

properties

IUPAC Name

1,4-dibutoxybutane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O2/c1-3-5-9-13-11-7-8-12-14-10-6-4-2/h3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWRVHUGUGAVJTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCCCOCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20283176
Record name 1,4-dibutoxybutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20283176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dibutoxybutane

CAS RN

4161-40-4
Record name NSC30233
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30233
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-dibutoxybutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20283176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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